Naphthalene diisocyanate

Description

BenchChem offers high-quality Naphthalene diisocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene diisocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-diisocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N2O2/c15-7-13-11-6-5-9-3-1-2-4-10(9)12(11)14-8-16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHZWRZAWJVPIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948449 | |

| Record name | 1,2-Diisocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25551-28-4 | |

| Record name | Naphthalene, diisoyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025551284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diisocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,5-Naphthalene Diisocyanate (NDI): From Core Properties to High-Performance Applications

This guide provides a comprehensive technical overview of 1,5-Naphthalene Diisocyanate (NDI), a specialized aromatic diisocyanate renowned for its role in creating superior-performance polyurethane elastomers. Tailored for researchers, chemists, and material scientists, this document delves into the fundamental properties, synthesis, and unique characteristics of NDI that distinguish it from conventional diisocyanates like MDI and TDI. We will explore the causal links between its molecular architecture and the exceptional performance of NDI-based materials, providing practical insights and methodologies for its application.

The Molecular Advantage: Understanding NDI's Core Structure

Unlike the more common aromatic diisocyanates, 1,5-Naphthalene diisocyanate (CAS No. 3173-72-6) possesses a unique molecular structure that is the primary determinant of its high-performance characteristics.[1] The key lies in its rigid and symmetrical naphthalene backbone.[1] This compact, planar structure fundamentally influences the morphology of the resulting polyurethane, leading to a higher degree of phase separation between the hard and soft segments of the polymer matrix.[1][2] This enhanced phase separation is directly responsible for the superior mechanical, dynamic, and thermal properties observed in NDI-based elastomers.[1][2]

The two isocyanate (-NCO) groups are positioned symmetrically on the naphthalene ring, which imparts a high degree of regularity to the polymer chains. This regularity facilitates strong intermolecular forces and efficient packing, contributing to the material's high hardness, strength, and resilience.

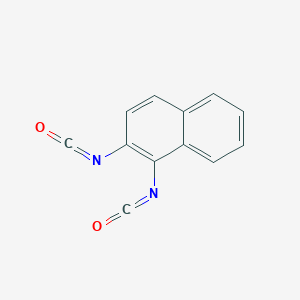

Caption: Chemical structure of 1,5-Naphthalene Diisocyanate (NDI).

Fundamental Properties of NDI

NDI is a solid material under standard conditions, appearing as white to light-yellow crystalline flakes.[3][4][5] Its high melting point compared to MDI and TDI necessitates special processing conditions, often involving a prepolymer stage.

Table 1: Physical and Chemical Properties of 1,5-Naphthalene Diisocyanate

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₆N₂O₂ | [6] |

| Molecular Weight | 210.19 g/mol | [5] |

| Appearance | White to light-yellow crystalline flakes | [3][4][5][7] |

| CAS Number | 3173-72-6 | [1][8] |

| Melting Point | 127-130 °C (approx. 261 °F) | [4][5] |

| Boiling Point | 183 °C at 10 mmHg; 263 °C (approx. 505 °F) at 760 mmHg | [4][5][9] |

| Vapor Pressure | 0.003 mmHg at 25 °C (77 °F) | [4][5] |

| Relative Density | 1.42-1.45 (water = 1) | [5][9] |

| Flash Point | 155 °C (311 °F) | [4][5] |

Reactivity Profile

The isocyanate groups (-NCO) are highly reactive functional groups. This reactivity is the basis for polyurethane chemistry. NDI will react exothermically with compounds containing active hydrogen atoms.[3][10]

-

With Alcohols/Polyols: This is the primary reaction for forming urethane linkages, the backbone of polyurethane polymers. The reaction is typically catalyzed.

-

With Water: NDI reacts with moisture to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide gas.[3][10] This reaction is utilized to create cellular (foam) elastomers but must be carefully controlled.[11][12] Stored NDI must be protected from atmospheric moisture to prevent the formation of insoluble urea derivatives.[13]

-

With Amines: The reaction with primary and secondary amines is very rapid and forms urea linkages.

-

Incompatibilities: NDI is incompatible with a wide range of substances, including acids, bases, strong oxidizers, amines, alcohols, and alkali metals.[3][10] Such reactions can be vigorous and release heat and toxic gases.[3][10]

Caption: Simplified reaction scheme for polyurethane formation.

Synthesis and Manufacturing

The industrial production of NDI has traditionally relied on phosgenation, though safer, non-phosgene routes are subjects of ongoing research and development.

Phosgenation Route

The most common method involves the reaction of 1,5-naphthalenediamine (NDA) with phosgene (COCl₂).[14] This process, while efficient, involves the use of highly toxic phosgene gas, requiring stringent safety protocols and specialized equipment.

The synthesis can be summarized in the following conceptual steps:

-

Salt Formation: 1,5-naphthalenediamine is reacted with hydrochloric acid in an aqueous solution to form the diamine dihydrochloride salt.[14] This step improves the quality of the final product by reducing by-products.[14]

-

Phosgenation: The dried salt is slurried in an inert solvent (e.g., chlorobenzene) and reacted with excess phosgene gas.[14][15] This reaction typically occurs at elevated temperatures.

-

Purification: The resulting crude NDI is purified through distillation or recrystallization to remove the solvent and by-products, yielding the final high-purity crystalline product.

Non-Phosgene Route

To mitigate the hazards associated with phosgene, alternative methods have been developed. One prominent approach uses bis(trichloromethyl) carbonate, also known as triphosgene or "solid phosgene," as a safer substitute.[15][16] In this method, 1,5-diaminonaphthalene reacts with triphosgene in an inert solvent, often in the presence of a catalyst, to yield NDI.[15][16] This process avoids the handling of gaseous phosgene, simplifying the required safety infrastructure.[16]

Sources

- 1. nbinno.com [nbinno.com]

- 2. News - 1,5-Naphthalene Diisocyanate(NDI) CAS 3173-72-6 as Polyurethane Material [theoremchem.com]

- 3. 1,5-Naphthalene diisocyanate | 3173-72-6 [chemicalbook.com]

- 4. 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 5. 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate [cdc.gov]

- 8. chemos.de [chemos.de]

- 9. poliuretanos.net [poliuretanos.net]

- 10. 1,5-NAPHTHALENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. NDI (3173-72-6) from Johnson Fine at Nordmann - nordmann.global [nordmann.global]

- 12. solutions.covestro.com [solutions.covestro.com]

- 13. johnson-fine.com [johnson-fine.com]

- 14. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]

- 15. CN103274966B - Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method - Google Patents [patents.google.com]

- 16. CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate - Google Patents [patents.google.com]

Synthesis routes for 1,5-Naphthalene diisocyanate

An In-depth Technical Guide to the Synthesis of 1,5-Naphthalene Diisocyanate (NDI)

Authored by Gemini, Senior Application Scientist

Abstract

1,5-Naphthalene diisocyanate (NDI) is a symmetrical aromatic diisocyanate renowned for its role as a key building block in the production of high-performance polyurethane elastomers.[1][2] The rigid naphthalene backbone imparts exceptional mechanical properties, thermal stability, and dynamic performance to the resulting polymers, making them suitable for demanding applications in the automotive, construction, and industrial sectors.[2][3] This guide provides a comprehensive overview of the principal synthesis routes for NDI, intended for researchers and chemical development professionals. We will explore the established phosgenation-based methods and delve into the progressively important non-phosgene alternatives, critically examining the causality behind procedural choices, providing detailed experimental protocols, and addressing crucial safety considerations.

The Precursor: Synthesis of 1,5-Diaminonaphthalene (DAN)

The quality and availability of the primary precursor, 1,5-Diaminonaphthalene (DAN), are foundational to any successful NDI synthesis. DAN is a colorless solid that is prone to darkening upon exposure to air due to oxidation.[1] Two primary industrial routes to DAN prevail.

Route A: Reduction of 1,5-Dinitronaphthalene

This is the most common pathway. It begins with the nitration of naphthalene or 1-nitronaphthalene, which yields a mixture of dinitro-isomers.[4] A significant challenge in this step is controlling the regioselectivity, as the nitration of 1-nitronaphthalene often produces the 1,8-dinitro isomer in a much larger quantity than the desired 1,5-dinitronaphthalene.[4]

Once isolated, the 1,5-dinitronaphthalene is reduced to 1,5-diaminonaphthalene. Catalytic hydrogenation is a preferred method.

Experimental Protocol: Catalytic Hydrogenation of 1,5-Dinitronaphthalene

-

System Preparation: A pressure reactor is charged with 1,5-dinitronaphthalene, a suitable solvent (e.g., ethanol, methanol), and a hydrogenation catalyst, typically 5% Palladium on Carbon (Pd/C).[5]

-

Inerting: The reactor is purged with an inert gas, such as nitrogen, at least three times to remove all oxygen.[5]

-

Hydrogenation: The nitrogen atmosphere is replaced with hydrogen by purging at least three times. The reactor is then pressurized with hydrogen to a pressure of 0.1–1.5 MPa.[5]

-

Reaction: The reaction mixture is heated to a temperature between 80–120°C and agitated.[5] The reaction is monitored until hydrogen uptake ceases.

-

Work-up: After cooling and venting the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude 1,5-diaminonaphthalene, which can be further purified by recrystallization.

Route B: Amination of 1,5-Dihydroxynaphthalene

An alternative route involves the Bucherer reaction or a related amination process starting from 1,5-dihydroxynaphthalene.[1][6]

Experimental Protocol: Amination via Ammonium Bisulphite

-

Reactant Charging: A high-pressure autoclave (e.g., titanium) is charged with 1,5-dihydroxynaphthalene, aqueous ammonia, and an ammonium bisulphite solution.[6]

-

Heating and Reaction: The mixture is heated with stirring to approximately 155°C for several hours (e.g., 4 hours).[6]

-

Base Addition: A solution of sodium hydroxide is then added while maintaining the temperature to facilitate the liberation of the free amine.[6]

-

Isolation: The reaction mixture is cooled (e.g., to 70°C), and the precipitated 1,5-diaminonaphthalene is isolated by filtration.[6]

-

Purification: The product is washed with hot water and dried under vacuum to yield pure 1,5-diaminonaphthalene with a typical yield of around 86%.[6]

Phosgene-Based Synthesis of NDI

The reaction of 1,5-diaminonaphthalene with phosgene (COCl₂) has been the cornerstone of industrial NDI production for decades.[7][8] The process is typically conducted in a high-boiling point, inert solvent like chlorobenzene or o-dichlorobenzene.[7][8] The primary challenge is to maximize the yield of the diisocyanate while minimizing the formation of urea-based byproducts, which can form tar-like waste and complicate purification.[8]

To address this, a two-stage "cold-hot" phosgenation process was developed and is now standard practice.[8]

Causality of the Two-Stage Process

-

Cold Phosgenation (Stage 1): The initial reaction is conducted at low temperatures (below 70°C).[8] At this stage, the amine groups react with phosgene to form carbamoyl chlorides and amine hydrochlorides. Running this stage cold with an excess of phosgene is critical. It rapidly converts the highly reactive free amine, thereby preventing it from reacting with the newly formed isocyanate groups (a reaction that leads to insoluble urea byproducts).[8]

-

Hot Phosgenation (Stage 2): The resulting slurry is transferred to a series of reactors where the temperature is gradually increased to 100-200°C.[8] This thermal energy drives the decomposition of the carbamoyl chloride intermediates into the final isocyanate product, releasing hydrogen chloride (HCl) gas as a byproduct.[8] This controlled heating ensures a smooth conversion and prevents unwanted side reactions that could occur at a single high temperature.

Experimental Protocol: Liquid-Phase Phosgenation

-

Solution Preparation: A solution of 1,5-diaminonaphthalene is prepared in dry o-dichlorobenzene.[7]

-

Cold Phosgenation: The DAN solution is introduced into a reactor containing a solution of excess phosgene in o-dichlorobenzene, maintained at a temperature below 70°C.[8] A slurry containing intermediate products is formed.

-

Hot Phosgenation: The slurry is pumped through one or more series-connected reactors where the temperature is incrementally raised into the 100-200°C range.[8] Additional phosgene may be supplied during this stage to ensure complete conversion.[8]

-

Degassing: The crude reaction mixture from the final hot reactor is transferred to a stripping column. An inert gas, like nitrogen, is bubbled through the solution to remove dissolved HCl and any unreacted phosgene.[8]

-

Purification: The solvent, NDI product, and residues are separated by distillation or rectification.[7][8] The final yield of high-purity NDI is typically in the range of 85-95%.[7][8]

An alternative approach involves first reacting the DAN with dry HCl gas to form the diamine salt, which is then reacted with phosgene. This "salt-forming" process can achieve very high yields, reportedly up to 97%.[7][9]

Non-Phosgene Synthesis Routes for NDI

The extreme toxicity of phosgene and the corrosive nature of the HCl byproduct have driven significant research into safer, "greener" synthesis alternatives.[10][11]

Route C: The Triphosgene (BTC) Method

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a much safer phosgene surrogate.[12] In solution, and particularly when activated, it decomposes to release phosgene in situ, allowing for a controlled reaction without handling large quantities of toxic gas.

Experimental Protocol: Synthesis via Triphosgene

-

Solution Preparation:

-

Prepare a solution of 1,5-diaminonaphthalene in an inert solvent like chlorobenzene and dehydrate it by heating.[12]

-

In a separate vessel, dissolve triphosgene (BTC) in chlorobenzene.[12]

-

Prepare a solution of an organic amine activator (e.g., a mixture of triethylamine and pyridine) in chlorobenzene.[12][13]

-

-

Activation: Add the activator solution to the triphosgene solution and stir for 0.5-2 hours to generate the active phosgenating agent.[12] The activation temperature can range from -10°C to 80°C.[13]

-

Reaction: Slowly add the 1,5-diaminonaphthalene solution dropwise into the activated triphosgene solution while maintaining the temperature between 15°C and 35°C. The molar ratio of DAN to BTC is crucial and is typically around 3:2.[12][13] Stir for 0.5-4 hours.[12]

-

Completion and Isolation: Heat the mixture to reflux for approximately 2 hours to ensure the reaction goes to completion.[12] Following reflux, purge the system with nitrogen to remove volatile byproducts and recover the solvent.[12] The solid 1,5-naphthalene diisocyanate product is then isolated. This method is reported to achieve yields of over 98% under optimized conditions.[14]

Route D: Thermal Decomposition of Carbamates

This route completely avoids phosgene and its surrogates. It involves two main steps: first, the synthesis of a carbamate from the diamine, and second, the thermal cracking (thermolysis) of this carbamate to produce the diisocyanate and an alcohol byproduct, which can be recycled.[15]

Experimental Protocol: Carbamate Thermolysis

-

Carbamate Synthesis: 1,5-diaminonaphthalene is reacted with a reagent like dimethyl carbonate or another dialkyl carbonate to form the corresponding N,N'-(1,5-naphthalene)bis(carbamate). This reaction is often catalyzed.

-

Thermal Cracking: The isolated carbamate precursor (e.g., naphthalene-1,5-dibutylurethane) is introduced into a high-temperature reactor under vacuum (e.g., 190-240°C at ~5000 Pa).[16]

-

Product Collection: The products, 1,5-naphthalene diisocyanate and the alcohol byproduct (e.g., butanol), are continuously removed from the reaction zone and collected in cooled traps.[16]

-

Purification: The collected crude NDI is then purified by rectification (distillation) to achieve high purity (e.g., >90%).[16]

Comparative Analysis of Synthesis Routes

The choice of synthesis route depends on a balance of factors including scale, safety regulations, required purity, and economic viability.

| Parameter | Phosgene Route | Triphosgene (BTC) Route | Carbamate Thermolysis Route |

| Primary Reagents | 1,5-DAN, Phosgene (COCl₂) | 1,5-DAN, Triphosgene (BTC) | 1,5-DAN, Dialkyl Carbonate |

| Key Hazard | Highly toxic, gaseous phosgene | Solid, less hazardous phosgene surrogate | High-temperature process |

| Byproducts | Hydrogen Chloride (HCl) | Amine hydrochlorides, CO₂ | Recyclable alcohol |

| Typical Yield | 85-97%[7][8][9] | >90%, up to 98% reported[14] | ~91% reported[16] |

| Process Conditions | Low then high temp (-70 to 200°C) | Mild temp (15-35°C), then reflux[12] | High temp, vacuum (190-240°C)[16] |

| Advantages | Established, well-understood industrial process | High safety profile, very high yield, clean | Phosgene-free, recyclable byproduct |

| Disadvantages | Extreme toxicity, corrosive byproduct | Higher cost of BTC reagent | High energy input, two-step process |

Safety and Handling Considerations

Regardless of the synthesis route, both the final product (NDI) and many of the reagents require stringent safety protocols.

-

1,5-Naphthalene Diisocyanate (NDI): NDI is a white to light-yellow crystalline solid.[17][18] It is a potent respiratory sensitizer and can cause irritation to the eyes, skin, and respiratory tract.[19][20] Inhalation may lead to asthmatic reactions, and repeated exposure can cause sensitization, meaning subsequent exposure to even minute amounts can trigger a severe asthmatic response.[20]

-

Handling: Always handle NDI in a well-ventilated area, preferably within a fume hood.[21] Use appropriate personal protective equipment (PPE), including respiratory protection (particulate filter), chemical-resistant gloves, and safety goggles.[20][21]

-

Storage: Store in a cool, dry place in tightly sealed containers.[20]

-

Spills: For spills, sweep the solid substance into sealable containers.[20] Avoid generating dust. Do not use water on spills, as isocyanates react with water.[22]

-

-

Phosgene and Triphosgene: Phosgene is an extremely toxic gas. All operations must be conducted in a closed system with continuous monitoring. Triphosgene, while a solid, must be handled with care as it can release phosgene upon contact with moisture or nucleophiles. All handling should occur in a fume hood with appropriate PPE.

Conclusion

The synthesis of 1,5-naphthalene diisocyanate is a mature field dominated by the highly optimized but hazardous phosgenation process. The causality for the evolution of this process, particularly the cold-hot two-stage approach, is rooted in the need to control reactivity and minimize byproduct formation. However, mounting safety and environmental pressures are making non-phosgene routes increasingly attractive. The triphosgene method offers a near drop-in replacement with a significantly improved safety profile and excellent yields, while carbamate thermolysis presents a truly phosgene-free alternative, albeit with higher energy demands. For researchers and drug development professionals who may require custom polyurethane backbones, understanding the nuances, protocols, and safety requirements of these varied synthetic pathways is essential for informed and responsible chemical synthesis.

References

-

Synthesis of 1,5-diaminonaphthalene - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]

-

1,5-Diaminonaphthalene - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

-

How To Get Isocyanate? - PMC - PubMed Central - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

- CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate - Google Patents. (n.d.). Google Patents.

-

Introduction to the Phosgenation Process for Amine--Basic Principles - Sabtech Machine. (2024). Sabtech Machine. Retrieved from [Link]

- US3641094A - Preparation of isocyanates - Google Patents. (n.d.). Google Patents.

- CN1939899A - Synthesis of 1,5-naphthalene isocyanate - Google Patents. (n.d.). Google Patents.

-

How to carry out synthesis of aromatic isocyanates using aromatic amine and triphosgene? (2020). ResearchGate. Retrieved from [Link]

-

How To Get Isocyanate? | ACS Omega. (n.d.). ACS Publications. Retrieved from [Link]

- CN103274966B - Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method - Google Patents. (n.d.). Google Patents.

- US4065362A - Purification of organic isocyanates - Google Patents. (n.d.). Google Patents.

-

Synthesis of 1,5-Diaminonaphthalene Via Electrochemical C,H-Amination of Naphthalene | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

-

PROCESS FOR PREPARATION OF 1,5-DIAMINONAPHTHALENES - Patent 1295864 - EPO. (2008). European Patent Office. Retrieved from [Link]

-

Safety Data Sheet: 1,5-naphthylene diisocyanate - Chemos GmbH&Co.KG. (n.d.). Chemos GmbH & Co. KG. Retrieved from [Link]

-

1,5-NAPHTHALENE DIISOCYANATE - IARC Publications. (n.d.). International Agency for Research on Cancer. Retrieved from [Link]

-

Safe Handling and Storage of 1,5-Naphthalene Diisocyanate: Best Practices. (2025). Retrieved from [Link]

-

NAPHTHALENE, 1,5-DIISOCYANATE. (n.d.). International Programme on Chemical Safety. Retrieved from [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

-

NDI (1,5-Naphthalene Diisocyanate) Future-proof Strategies: Trends, Competitor Dynamics, and Opportunities 2025-2033 - Data Insights Market. (2025). Data Insights Market. Retrieved from [Link]

-

1,5-Naphthalene diisocyanate (NDI) - OSHA. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

- WO2021007467A1 - Process for producing ndi prepolymers - Google Patents. (n.d.). Google Patents.

-

1,5-Naphthalene diisocyanate (NDI) Market Size, Share, Trend and Forcarst to 2025. (n.d.). Retrieved from [Link]

- US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents. (n.d.). Google Patents.

-

Important Green Chemistry and Catalysis: Non-phosgene Syntheses of Isocyanates - Thermal Cracking Way | Request PDF - ResearchGate. (2025). ResearchGate. Retrieved from [Link]

-

(502c) Non-Phosgene Low Temperature Route for Manufacture of Isocyanates | AIChE. (n.d.). American Institute of Chemical Engineers. Retrieved from [Link]

-

1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration - OSHA. (2025). Occupational Safety and Health Administration. Retrieved from [Link]

- CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation - Google Patents. (n.d.). Google Patents.

Sources

- 1. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 2. WO2021007467A1 - Process for producing ndi prepolymers - Google Patents [patents.google.com]

- 3. datainsightsmarket.com [datainsightsmarket.com]

- 4. PROCESS FOR PREPARATION OF 1,5-DIAMINONAPHTHALENES - Patent 1295864 [data.epo.org]

- 5. CN101544569A - Method for preparing 1, 5-diaminonaphthalene by catalytic hydrogenation - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation_Chemicalbook [chemicalbook.com]

- 8. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 9. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]

- 10. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 12. CN103274966B - Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method - Google Patents [patents.google.com]

- 13. CN1939899A - Synthesis of 1,5-naphthalene isocyanate - Google Patents [patents.google.com]

- 14. CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. 1,5-Naphthalene diisocyanate synthesis - chemicalbook [chemicalbook.com]

- 17. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate [cdc.gov]

- 18. 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 19. publications.iarc.who.int [publications.iarc.who.int]

- 20. NAPHTHALENE, 1,5-DIISOCYANATE [training.itcilo.org]

- 21. chemos.de [chemos.de]

- 22. 1,5-NAPHTHALENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Molecular Structure and Reactivity of 1,5-Naphthalene Diisocyanate (NDI)

Abstract

1,5-Naphthalene diisocyanate (NDI) is a high-performance aromatic diisocyanate renowned for its unique molecular architecture and exceptional reactivity.[1] This guide provides a comprehensive exploration of NDI's core attributes, from its fundamental molecular structure to its nuanced reactivity and subsequent application in advanced polymer systems. Designed for researchers, scientists, and professionals in material science and drug development, this document synthesizes technical data with practical insights to elucidate the causality behind NDI's superior performance characteristics in demanding applications. We will delve into the synthesis of NDI, its distinct reactivity profile with various nucleophiles, and the resultant properties of NDI-based polymers, particularly polyurethanes. This guide also includes detailed experimental protocols and characterization techniques to provide a self-validating framework for laboratory application.

Introduction: The Strategic Importance of 1,5-Naphthalene Diisocyanate

In the landscape of polyurethane chemistry, diisocyanates are fundamental building blocks that dictate the final properties of the polymer. While methylene diphenyl diisocyanate (MDI) and toluene diisocyanate (TDI) are widely utilized, 1,5-Naphthalene diisocyanate (NDI) occupies a specialized niche for applications demanding unparalleled performance.[1] Polyurethanes derived from NDI exhibit exceptional mechanical strength, high wear and heat resistance, and superior dynamic properties, making them indispensable in sectors such as automotive, aerospace, and heavy industry.[1][2]

The superior performance of NDI-based polyurethanes is intrinsically linked to its rigid and symmetrical naphthalene backbone.[1] This unique molecular structure enhances phase separation within the polyurethane matrix, leading to a more defined hard segment domain and consequently, improved thermal stability and mechanical robustness.[1][2] This guide will systematically dissect the relationship between NDI's structure and its reactivity, providing a foundational understanding for the rational design of next-generation polymers.

Molecular Structure of 1,5-Naphthalene Diisocyanate

The chemical formula of 1,5-Naphthalene diisocyanate is C₁₂H₆N₂O₂.[3] Its structure is characterized by two highly reactive isocyanate (-N=C=O) groups attached to a naphthalene core at the 1 and 5 positions. This arrangement imparts a high degree of symmetry and rigidity to the molecule.

Caption: Molecular structure of 1,5-Naphthalene diisocyanate (NDI).

The key structural features that dictate NDI's properties include:

-

Rigid Naphthalene Core: The fused aromatic ring system provides exceptional thermal stability and mechanical strength to the resulting polymer chains.

-

Symmetrical Isocyanate Groups: The placement of the isocyanate groups at the 1 and 5 positions results in a linear and highly regular polymer structure, which promotes efficient packing and strong intermolecular forces.

-

High Reactivity of Isocyanate Groups: The electron-withdrawing nature of the naphthalene ring enhances the electrophilicity of the carbon atom in the isocyanate group, making it highly susceptible to nucleophilic attack.[4]

Synthesis of 1,5-Naphthalene Diisocyanate

NDI is commercially synthesized from 1,5-diaminonaphthalene. The most common industrial method involves the phosgenation of 1,5-diaminonaphthalene.[3][5] An alternative, non-phosgene route involves the reaction of 1,5-diaminonaphthalene with bis(trichloromethyl) carbonate (BTC), also known as triphosgene.[6][7]

Phosgenation Route

In this process, 1,5-diaminonaphthalene is reacted with phosgene (COCl₂) in an inert solvent such as dichlorobenzene or chlorobenzene.[3] The reaction proceeds in two main steps:

-

Formation of the Carbamoyl Chloride: The primary amine groups of 1,5-diaminonaphthalene react with phosgene to form the corresponding carbamoyl chlorides.

-

Thermal Decomposition: The carbamoyl chlorides are then heated to eliminate hydrogen chloride (HCl), yielding the diisocyanate.

A high yield of NDI can be achieved through this method, often exceeding 95%.[3]

Non-Phosgene Route using Bis(trichloromethyl) Carbonate (BTC)

This method offers a safer alternative to the use of highly toxic phosgene gas. In this process, 1,5-diaminonaphthalene is reacted with BTC in the presence of an organic amine catalyst in an inert solvent.[6] The reaction is typically carried out at milder conditions compared to the phosgenation route and can also produce high yields of NDI.[6]

Reactivity of 1,5-Naphthalene Diisocyanate

The high reactivity of the isocyanate groups is a defining characteristic of NDI.[4] These groups readily undergo nucleophilic addition reactions with compounds containing active hydrogen atoms, such as alcohols, amines, and water.[4][8]

Reaction with Alcohols: Polyurethane Formation

The reaction of NDI with diols (polyols) is the cornerstone of NDI-based polyurethane synthesis. The hydroxyl group of the alcohol attacks the electrophilic carbon of the isocyanate group to form a urethane linkage.

Caption: Reaction pathway for the synthesis of NDI-based polyurethane elastomers.

This polymerization reaction is typically carried out in a two-step process:

-

Prepolymer Formation: NDI is reacted with a long-chain polyol (polyester or polyether) in excess to form an isocyanate-terminated prepolymer.[9] This step is crucial for controlling the molecular weight and final properties of the elastomer.

-

Chain Extension: The prepolymer is then reacted with a short-chain diol, known as a chain extender (e.g., 1,4-butanediol), to build up the final high-molecular-weight polyurethane.[10]

Reaction with Amines: Polyurea Formation

NDI reacts even more vigorously with primary and secondary amines to form urea linkages. This reaction is significantly faster than the reaction with alcohols and is often used in the production of polyurea coatings and elastomers where rapid curing is desired.

Reaction with Water

NDI is highly sensitive to moisture.[4] The isocyanate groups react with water to form an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas. The newly formed amine can then react with another isocyanate group to form a urea linkage. This reaction is exploited in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.

Applications of NDI-Based Polymers

The unique properties of NDI-based polyurethanes make them suitable for a wide range of high-performance applications.[2][3]

| Application Area | Specific Use Cases | Key Properties Utilized |

| Automotive | Shock absorbers, suspension components, bearing wheels[1][2] | Excellent dynamic performance, high resilience, low heat generation[1] |

| Industrial | Rollers, scrapers, buffer blocks, forklift wheels[1][2] | High wear and abrasion resistance, high load-bearing capacity[1] |

| Aerospace | Seals, gaskets, structural components | High thermal stability, resistance to corrosion[1] |

| Construction | Bridge construction buffer blocks, paving materials[2][3] | High tear strength, durability[2] |

Experimental Protocols

The following protocols provide a generalized framework for the synthesis and characterization of NDI-based polyurethane elastomers.

Synthesis of an NDI-Based Polyurethane Elastomer

This protocol outlines the two-step prepolymer method.

Materials:

-

1,5-Naphthalene diisocyanate (NDI)

-

Polyester or polyether polyol (e.g., polytetramethylene ether glycol, PTMEG)

-

1,4-Butanediol (BDO)

-

Catalyst (e.g., dibutyltin dilaurate, DBTDL)

-

Inert solvent (e.g., dry toluene or N,N-dimethylformamide)

Procedure:

-

Prepolymer Synthesis:

-

Dry the polyol under vacuum at 100-110°C for 1-2 hours to remove any residual moisture.

-

In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer, charge the dried polyol.

-

Heat the polyol to the desired reaction temperature (typically 70-80°C).

-

Slowly add the molten NDI to the polyol under a nitrogen blanket with vigorous stirring. The molar ratio of NCO to OH groups should be greater than 1 (typically 1.5 to 2.5).

-

Add a catalytic amount of DBTDL.

-

Maintain the reaction temperature and continue stirring until the theoretical isocyanate content is reached, as determined by titration (ASTM D2572).[11]

-

-

Chain Extension and Curing:

-

Degas the prepolymer under vacuum to remove any entrapped air bubbles.

-

Heat the prepolymer to the casting temperature (typically 100-120°C).

-

In a separate container, preheat the chain extender (BDO) to the same temperature.

-

Rapidly add the stoichiometric amount of BDO to the prepolymer with thorough mixing.

-

Pour the mixture into a preheated mold treated with a mold release agent.

-

Cure the cast elastomer in an oven at a specified temperature and time (e.g., 110°C for 16-24 hours).

-

Post-cure the demolded elastomer at room temperature for at least 7 days to allow for the completion of the curing reactions.[10]

-

Caption: Experimental workflow for the synthesis and characterization of NDI-based polyurethane elastomers.

Characterization Techniques

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the polymerization reaction and confirming the structure of the final polyurethane.[12][13] Key spectral features to monitor include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to provide detailed structural information about the polyurethane, including the confirmation of urethane linkages and the ratio of hard to soft segments.[12][15]

-

Thermal Analysis (TGA and DSC):

-

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyurethane by measuring its weight loss as a function of temperature.[16][17][18]

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the soft segments and the melting temperature (Tm) of the hard segments, providing insights into the phase separation and morphology of the polymer.[18][19][20]

-

Safety and Handling

1,5-Naphthalene diisocyanate is a hazardous substance and must be handled with appropriate safety precautions.[8][21][22][23][24]

-

Inhalation: NDI is a respiratory sensitizer and can cause asthma-like symptoms upon inhalation.[22][24] Work should be conducted in a well-ventilated area or with local exhaust ventilation.[21][22]

-

Skin and Eye Contact: NDI is an irritant to the skin and eyes.[22][23] Appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[21][22]

-

Moisture Sensitivity: NDI reacts with water, so it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and in a cool, dry place.[4]

Conclusion

1,5-Naphthalene diisocyanate is a unique and powerful building block in the field of polymer chemistry. Its rigid, symmetrical molecular structure and high reactivity give rise to polyurethanes with exceptional performance characteristics that are unattainable with more common diisocyanates. A thorough understanding of the structure-property-reactivity relationships of NDI is essential for the continued development of advanced materials for a wide array of demanding applications. This guide has provided a comprehensive overview of these key aspects, offering both foundational knowledge and practical guidance for researchers and professionals in the field.

References

- 1. nbinno.com [nbinno.com]

- 2. China High quality Polyurethane material and special isocyanates 1,5-Naphthalene Diisocyanate(NDI) CAS 3173-72-6 factory and suppliers | Theorem [theoremchem.com]

- 3. 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation_Chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]

- 6. CN1939899A - Synthesis of 1,5-naphthalene isocyanate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,5-NAPHTHALENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. WO2021007467A1 - Process for producing ndi prepolymers - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. escholarship.org [escholarship.org]

- 16. sdewes.org [sdewes.org]

- 17. researchgate.net [researchgate.net]

- 18. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. chemos.de [chemos.de]

- 22. NAPHTHALENE, 1,5-DIISOCYANATE [training.itcilo.org]

- 23. ICSC 0653 - NAPHTHALENE 1,5-DIISOCYANATE [inchem.org]

- 24. solutions.covestro.com [solutions.covestro.com]

Health and safety considerations for Naphthalene diisocyanate handling

An In-depth Technical Guide for the Safe Handling of Naphthalene Diisocyanate

Foreword: The Dichotomy of Naphthalene Diisocyanate

Naphthalene diisocyanate (NDI) is a cornerstone in the synthesis of high-performance polyurethanes, prized for creating elastomers with superior mechanical strength, dynamic performance, and resilience where other materials fail.[1][2] Its rigid, symmetric naphthalene core imparts a unique molecular structure that translates to exceptional durability in demanding applications, from automotive components to specialized industrial machinery.[1][2][3] However, the very reactivity that makes NDI a powerful synthetic building block—its dual isocyanate (-N=C=O) groups—also presents significant health and safety challenges.[4][5] This guide provides a comprehensive framework for understanding and mitigating the risks associated with NDI, ensuring that its remarkable properties can be harnessed safely and responsibly in a research and development setting.

Toxicological Profile and Hazard Identification

The primary toxicological concern with all isocyanates, including NDI, is their potent ability to act as sensitizers.[6] The electrophilic carbon atom in the isocyanate group readily reacts with nucleophiles, such as the amine and hydroxyl groups found in proteins on respiratory and dermal tissues.[4] This interaction can alter the body's proteins, triggering an immune response that leads to sensitization.

Key Health Hazards:

-

Respiratory Sensitization: This is the most severe health risk. Initial or repeated inhalation exposure, even at very low concentrations, can lead to sensitization.[1][6] Subsequent exposure, no matter how small, can trigger a severe asthmatic reaction with symptoms like coughing, wheezing, chest tightness, and shortness of breath.[7][8][9] In some cases, this can progress to hypersensitivity pneumonitis or, in rare instances, life-threatening pulmonary hemorrhage.[1] Once a person is sensitized to NDI, they should never again be exposed to the substance.[9]

-

Dermal Sensitization: Prolonged or repeated skin contact can lead to allergic skin reactions and sensitization.[9][10] There is evidence that dermal exposure can also lead to respiratory sensitization.[6][11]

-

Irritation: NDI is a potent irritant to the skin, eyes, and respiratory tract.[9][10][12][13][14] Direct contact can cause redness and pain, while inhaling vapors or dusts can lead to a sore throat and coughing.[9][15]

-

Acute Inhalation Toxicity: While sensitization is the primary concern, high concentrations of NDI can be acutely toxic, causing severe respiratory irritation and potentially fatal chemical bronchitis or pulmonary edema.[16][17]

Routes of Exposure: The primary routes of occupational exposure are inhalation of NDI vapors and dusts, and direct contact with the skin and eyes.[7][8][18]

Exposure Limits and Physical Properties

Adherence to established occupational exposure limits (OELs) is mandatory for preventing adverse health effects. Due to its potency as a sensitizer, these limits are set at very low levels.

| Parameter | Value | Source |

| NIOSH REL (TWA) | 0.040 mg/m³ (0.005 ppm) | |

| NIOSH REL (Short-Term, 10 min) | 0.170 mg/m³ (0.020 ppm) | |

| Appearance | White to light-yellow crystalline flakes | [4][7][8][19] |

| Molecular Formula | C₁₂H₆N₂O₂ | [4][20] |

| Molecular Weight | 210.19 g/mol | [4][10] |

| Melting Point | ~130°C (261-266°F) | [4][14][20] |

| Boiling Point | ~244°C (505°F) at 100 torr | [4][14] |

| Vapor Pressure | 0.001 hPa at 30°C | [10] |

| Solubility | Reacts with water; soluble in solvents like chloroform and DMSO | [4][21] |

The Hierarchy of Controls: A Systematic Approach to Safety

The most effective strategy for mitigating NDI hazards is to follow the hierarchy of controls, which prioritizes interventions from most to least effective. Personal Protective Equipment (PPE) is always considered the last line of defense.

Caption: The Hierarchy of Controls prioritizes safety measures.

Engineering Controls: The Primary Barrier

Engineering controls are the principal method for minimizing NDI exposure and should be implemented wherever feasible.[6][22][23]

-

Ventilation: All work with NDI must be conducted in a certified chemical fume hood or with local exhaust ventilation (LEV) designed to capture dusts and vapors at the source.[24][25] Ventilation systems should be checked for performance regularly, at least every 3 months.[22]

-

Enclosure and Automation: For processes that may generate significant airborne concentrations, such as weighing or mixing, use of enclosed systems like glove boxes is recommended.[24][25] Where possible, automate procedures to minimize direct human interaction.[22]

Administrative Controls: Modifying Work Practices

-

Restricted Access: Clearly demarcate areas where NDI is handled and restrict access to essential, trained personnel only.[22][24]

-

Training: All personnel handling NDI must receive comprehensive training on its hazards, safe handling procedures, proper use of PPE, and emergency response.

-

Hygiene: Prohibit eating, drinking, and smoking in laboratory areas. Ensure personnel wash hands thoroughly after handling NDI.[26] Contaminated work clothes should not be taken home.[9]

Personal Protective Equipment (PPE): The Final Defense

PPE is not a substitute for robust engineering controls but is essential for protecting against residual exposure.[22]

| Protection Type | Specification | Rationale & Source(s) |

| Respiratory | Supplied-Air Respirator (SAR) is strongly recommended. If not feasible, a full-facepiece respirator with combination organic vapor/particulate (P100) cartridges may be used, but only with a strict cartridge change schedule. | Isocyanates have poor warning properties, meaning their odor threshold is higher than the exposure limit.[27] Air-purifying respirators are less preferred.[22] NIOSH provides specific respirator recommendations based on concentration.[8] |

| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield/4H®). Double-gloving is recommended. | Prevents skin contact and sensitization.[24][27] Always check manufacturer's glove compatibility charts. |

| Eye/Face | Chemical safety goggles in combination with a face shield. | Protects against splashes and airborne particles.[9][13] |

| Body | Disposable, chemical-resistant coveralls (e.g., Tyvek®) with closed cuffs. | Prevents contamination of personal clothing and skin.[13][27] |

Experimental Protocols & Standard Operating Procedures

Protocol: Weighing and Handling Solid NDI

-

Preparation: Don all required PPE (SAR or full-face respirator, double gloves, lab coat over coveralls, eye protection). Ensure the chemical fume hood is functioning correctly.

-

Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood. Place all necessary equipment (spatulas, weigh boats, container for NDI) onto the liner.

-

Handling: Carefully open the NDI container inside the fume hood. Use a dedicated spatula to transfer the required amount to a tared weigh boat. Avoid generating dust.

-

Closure: Promptly and securely close the main NDI container.

-

Cleanup: Wipe the spatula clean with a solvent-moistened cloth (e.g., isopropanol), placing the used cloth into a designated waste bag inside the hood.

-

Doffing: Remove PPE in the correct order to prevent cross-contamination. Wash hands thoroughly.

Protocol: Spill Response

Caption: Logical flow of a medical surveillance program for NDI.

References

-

NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate. Centers for Disease Control and Prevention. [Link]

-

Medical Screening and Surveillance For Workers Potentially Exposed to Diisocyanates: A Guide for Employers. American Chemistry Council. [Link]

-

Medical Screening and Surveillance for Workers Potentially Exposed to Diisocyanates. Covestro Solution Center. [Link]

-

Diisocyanates - Health Surveillance and Monitoring. Health and Safety Authority. [Link]

-

Preventing Asthma and Death from Diisocyanate Exposure. Centers for Disease Control and Prevention. [Link]

-

Medical Screening and Surveillance For Workers Potentially Exposed to Diisocyanates: A Guide for Workers. (2022, September 21). American Chemistry Council. [Link]

-

What is Naphthalene Diisocyanate (NDI)? (2023, April 15). PUdaily. [Link]

-

Isocyanates: Working Safely. California Department of Public Health. [Link]

-

1,5-Naphthalene diisocyanate (NDI). Occupational Safety and Health Administration. [Link]

-

1,5-Naphthalene diisocyanate. PubChem, National Institutes of Health. [Link]

-

1,5-NAPHTHENE DIISOCYANATE. Occupational Safety and Health Administration. [Link]

-

NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate. Centers for Disease Control and Prevention. [Link]

-

Medical Monitoring for Occupational Asthma among Toluene Diisocyanate Production Workers in the U.S. National Institutes of Health. [Link]

-

A Guide to Occupational Exposure to Isocyanates. State of New Jersey, Department of Health. [Link]

-

Guidance Note: Isocyanates in the Workplace. Safety For. [Link]

-

Safe Use of Di-Isocyanates. Health and Safety Authority. [Link]

-

National Emphasis Program – Amputations. Occupational Safety and Health Administration. [Link]

-

Exploring 1,5-Naphthalene Diisocyanate: Properties and Applications. LookChem. [Link]

-

1,5-NAPHTHALENE DIISOCYANATE. IARC Publications, WHO. [Link]

-

NAPHTHALENE, 1,5-DIISOCYANATE. ILO International Chemical Safety Cards. [Link]

-

Emergency Response. American Chemistry Council. [Link]

-

Safety Data Sheet: 1,5-naphthylene diisocyanate. Chemos GmbH & Co.KG. [Link]

-

Isocyanates – Control measures guideline. Canada.ca. [Link]

-

Isocyanates. NIOSH, Centers for Disease Control and Prevention. [Link]

-

Medical Management Guidelines for Toluene Diisocyanate. Agency for Toxic Substances and Disease Registry, CDC. [Link]

-

Toluene diisocyanate: incident management. GOV.UK. [Link]

-

Isocyanates – A family of chemicals. Transport Canada. [Link]

-

Methyl isocyanate - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]

-

Isocyanates - Possible Solutions. Occupational Safety and Health Administration. [Link]

-

NDI 1 5 Naphthalene Diisocyanate Sales Market Report. Dataintelo. [Link]

-

The Role of 1,5-Naphthalene Diisocyanate in High-Performance Polymers. LookChem. [Link]

-

NDI (1,5-Naphthalene Diisocyanate) Future-proof Strategies. Data Insights Market. [Link]

Sources

- 1. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. dataintelo.com [dataintelo.com]

- 4. 1,5-Naphthalene diisocyanate | 3173-72-6 [chemicalbook.com]

- 5. CAS 3173-72-6: 1,5-Naphthalene diisocyanate | CymitQuimica [cymitquimica.com]

- 6. Isocyanates | NIOSH | CDC [archive.cdc.gov]

- 7. restoredcdc.org [restoredcdc.org]

- 8. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene diisocyanate [cdc.gov]

- 9. NAPHTHALENE, 1,5-DIISOCYANATE [training.itcilo.org]

- 10. bg.cpachem.com [bg.cpachem.com]

- 11. Diisocyanates - Health Surveillance and Monitoring - Health and Safety Authority [hsa.ie]

- 12. solutions.covestro.com [solutions.covestro.com]

- 13. 1,5-NAPHTHALENE DIISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. 1,5-Naphthalene diisocyanate | C12H6O2N2 | CID 18503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. osha.gov [osha.gov]

- 16. chemos.de [chemos.de]

- 17. Toluene Diisocyanate Methylenediphenyl Diisocyanate | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 18. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 19. 1,5-NAPHTHENE DIISOCYANATE | Occupational Safety and Health Administration [osha.gov]

- 20. innospk.com [innospk.com]

- 21. guidechem.com [guidechem.com]

- 22. cdc.gov [cdc.gov]

- 23. osha.gov [osha.gov]

- 24. Guidance Note: Isocyanates in the Workplace — Safety For [safetyfor.co.uk]

- 25. Control measures guide - Canada.ca [canada.ca]

- 26. fishersci.com [fishersci.com]

- 27. safetyresourcesblog.com [safetyresourcesblog.com]

NDI-based polyurethane basic principles

An In-Depth Technical Guide to the Core Principles of Naphthalene Diisocyanate (NDI)-Based Polyurethane

Abstract

Naphthalene diisocyanate (NDI)-based polyurethanes represent a class of ultra-high-performance elastomers, distinguished by their exceptional mechanical and dynamic properties that surpass those of conventional polyurethanes derived from methylene diphenyl diisocyanate (MDI) or toluene diisocyanate (TDI). This guide provides a comprehensive exploration of the fundamental principles governing NDI-based polyurethanes, intended for researchers, scientists, and professionals in materials science and drug development. We will dissect the unique molecular structure of NDI, elucidate the synthesis process from prepolymer formation to chain extension, detail the crucial structure-property relationships, and outline a systematic workflow for their characterization. Furthermore, we will explore the material's degradation profile and its significant potential for advanced biomedical applications where performance and stability are paramount.

Introduction: The NDI Advantage

Polyurethanes (PUs) are among the most versatile polymers, with applications spanning from flexible foams to rigid elastomers.[1] Their properties are primarily dictated by the choice of three main components: a polyol, a diisocyanate, and a chain extender.[2] While MDI and TDI are the most common diisocyanates used in the industry, 1,5-Naphthalene diisocyanate (NDI) offers a unique set of characteristics for applications demanding the highest level of performance.[3]

The key to NDI's superiority lies in its molecular architecture. The naphthalene ring is a rigid, symmetrical, and planar structure.[4] This inherent rigidity and symmetry, when incorporated into a polyurethane backbone, leads to a highly ordered polymer matrix, enhancing the phase separation between the hard and soft segments.[4] This distinct morphology is the foundation for the material's remarkable properties:

-

Exceptional Dynamic Performance: NDI-based PUs exhibit low internal heat generation during cyclic loading and high rebound resilience, making them ideal for components under continuous dynamic stress.[4]

-

Superior Mechanical Strength: They possess extremely high tensile and tear strength, as well as outstanding abrasion resistance.[3]

-

High Thermal Stability: The ordered structure results in higher glass transition temperatures and better retention of mechanical properties at elevated temperatures compared to MDI/TDI-based systems.[4]

These attributes have made NDI-based elastomers the material of choice for demanding industrial applications such as automotive shock absorbers, high-load industrial wheels, and specialized rollers.[4] For biomedical researchers, these same properties of strength, durability, and stability present exciting opportunities for creating next-generation medical devices and drug delivery platforms.

Core Principle: Structure-Property Relationship via Microphase Separation

The exceptional properties of NDI-based PUs are not merely a sum of their parts but a direct result of their nanoscale morphology. The polymer backbone consists of alternating "hard" and "soft" segments.

-

Hard Segments (HS): Formed by the reaction of NDI with a low molecular weight chain extender (e.g., 1,4-butanediol). These segments are rigid, polar, and capable of forming strong intermolecular hydrogen bonds.[5]

-

Soft Segments (SS): Composed of long, flexible polyol chains (e.g., polyester or polyether polyols). These segments are non-polar and amorphous at use temperatures, imparting elasticity to the material.[5]

Due to thermodynamic incompatibility, the polar hard segments and non-polar soft segments spontaneously separate into distinct domains, a phenomenon known as microphase separation .[2] The rigid, symmetrical nature of NDI promotes a very high degree of ordering and packing within the hard domains. These well-organized hard domains act as physical crosslinks, reinforcing the flexible soft segment matrix. This highly efficient phase separation is the primary reason for the material's superior mechanical and thermal properties.[4]

Caption: The relationship between NDI's molecular structure and final polymer properties.

Synthesis of NDI-Based Polyurethanes

The synthesis is typically a two-step process known as the prepolymer method. This approach allows for precise control over the polymer architecture and final properties.[6]

-

Prepolymer Formation: NDI is reacted with a high-molecular-weight polyol in excess, ensuring the resulting prepolymer chains are terminated with reactive isocyanate (-NCO) groups.

-

Chain Extension: The NCO-terminated prepolymer is then reacted with a low-molecular-weight diol or diamine, called a chain extender, which links the prepolymer chains together to form the final high-molecular-weight polyurethane.[7]

Detailed Experimental Protocol: Two-Step Synthesis

This protocol provides a representative method for synthesizing an NDI-based polyurethane elastomer. Safety Note: NDI is highly reactive and moisture-sensitive. All operations should be conducted under an inert atmosphere (e.g., dry nitrogen) using anhydrous reagents and glassware.

Part A: Prepolymer Synthesis

-

Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add polyester polyol (e.g., polyethylene adipate, Mn=2000).

-

Dehydration: Heat the polyol to 100-120°C under vacuum for 2 hours to remove any residual water.[8]

-

Cooling & NDI Addition: Cool the dehydrated polyol to 60-70°C under a positive nitrogen atmosphere. Add solid NDI flakes to the flask. A typical stoichiometric ratio of NCO (from NDI) to OH (from polyol) groups is 2:1 to ensure NCO-termination.[9]

-

Reaction: Increase the temperature to 125-130°C and maintain for 30-60 minutes with continuous stirring.[10]

-

Verification: The reaction is complete when the free isocyanate content (%NCO), determined by standard titration (e.g., dibutylamine back-titration), reaches the theoretical value.

-

Storage: Cool the resulting viscous prepolymer to ~80°C for immediate use or store in a sealed, moisture-proof container.

Part B: Chain Extension and Curing

-

Preparation: Heat the NDI prepolymer to 90-100°C in a reaction vessel.[10] Separately, preheat the chain extender, 1,4-butanediol (BDO), to the same temperature.

-

Mixing: Rapidly add the stoichiometric amount of BDO to the prepolymer with vigorous stirring. The amount of BDO is calculated to react with the remaining free NCO groups.

-

Degassing & Casting: Immediately place the mixture under vacuum for 1-2 minutes to remove any entrapped air bubbles. Pour the liquid mixture into a preheated mold (100-120°C) that has been treated with a mold release agent.[10]

-

Curing:

-

Conditioning: Allow the final material to condition at room temperature for at least 7 days before characterization to ensure properties have stabilized.[8]

Characterization Workflow

A systematic characterization workflow is essential to validate the synthesis and understand the material's properties.

Caption: A logical workflow for the characterization of a newly synthesized NDI-based polyurethane.

Performance Profile: NDI vs. MDI

The theoretical advantages of NDI translate into quantifiable performance gains. Research comparing NDI/MDI blends demonstrates a clear trend: increasing the proportion of NDI systematically enhances mechanical and thermal properties.

| Property | NDI/MDI Ratio: 1/9 | NDI/MDI Ratio: 5/5 (1/1) | NDI/MDI Ratio: 9/1 | Unit |

| Tensile Strength | ~45.0 | 55.2 | ~50.0 | MPa |

| Tear Strength | ~110.0 | 127.2 | ~120.0 | kN/m |

| Tensile Strength @100°C | ~8.0 | 12.5 | ~14.0 | MPa |

| Glass Transition (Tg) | -40.0 | -45.1 | -48.3 | °C |

| Thermal Stability (T₅%) | ~310.0 | ~318.0 | 320.8 | °C |

| Storage Modulus @25°C | ~800 | ~1000 | 1200 | MPa |

Data synthesized from research by Wang et al., demonstrating the effect of NDI/MDI mass ratio on the properties of polyester-based polyurethane elastomers.[11] The optimal balance of properties was found at a 1/1 ratio.[11]

Biomedical Potential and Degradation Profile

While industrial applications of NDI-PUs are well-established, their potential in the biomedical field is a compelling area of research. Polyurethanes are widely explored for biomedical applications due to their biocompatibility and tunable properties.[1][12][13] They are used in tissue engineering scaffolds, drug delivery systems, and as coatings for medical devices.[12][14][15][16]

The exceptional strength and durability of NDI-based PUs could make them suitable for long-term implants or devices that experience significant mechanical loading, such as orthopedic components or cardiovascular devices.[17][18] However, for applications like tissue engineering and drug delivery, the degradation profile is critically important.[15][19]

Polyurethane degradation in a biological environment can occur through two primary mechanisms:

-

Hydrolysis: Cleavage of ester or ether linkages in the polyol soft segment by water. Polyester-based PUs are more susceptible to hydrolysis than polyether-based PUs.[20]

-

Oxidation: A cell-mediated response where reactive oxygen species (ROS) released by macrophages attack the polymer, primarily targeting the ether linkages in polyether-based PUs.[20][21]

Understanding and predicting this behavior is crucial for designing safe and effective biomedical devices.

Protocol: Accelerated In Vitro Degradation Study

This protocol simulates the oxidative degradation environment found in vivo to assess the biostability of a new NDI-based polyurethane.

-

Sample Preparation: Prepare thin films or porous scaffolds of the NDI-PU material. Record the initial dry weight (W_initial) and mechanical properties (e.g., tensile strength) of triplicate samples for each time point.

-

Degradation Medium: Prepare a solution of 20% hydrogen peroxide (H₂O₂) with 0.1 M cobalt chloride (CoCl₂) in deionized water. The CoCl₂ catalyzes the decomposition of H₂O₂ into highly reactive radicals, mimicking the oxidative stress from immune cells.[21] Note: For hydrophilic polymers, a lower concentration of H₂O₂ (e.g., 1-3%) may be more representative of in vivo rates.[20]

-

Incubation: Immerse the PU samples in the degradation medium in sealed containers. Place them in an incubator at 37°C. A control set should be incubated in phosphate-buffered saline (PBS) at 37°C.

-

Time Points: Remove samples from the solutions at predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks).

-

Analysis:

-

Mass Loss: Gently rinse the retrieved samples with deionized water, dry them to a constant weight in a vacuum oven, and record the final weight (W_final). Calculate the percentage mass loss: [(W_initial - W_final) / W_initial] * 100.

-

Surface Morphology: Analyze the sample surfaces using Scanning Electron Microscopy (SEM) to observe changes like cracking, pitting, or erosion.

-

Chemical Changes: Use Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy to detect changes in chemical bonds, such as the loss of ether/ester groups or the formation of carbonyl groups indicative of oxidation.

-

Mechanical Properties: Perform tensile testing on the degraded samples to quantify the loss of strength and elasticity over time.

-

Conclusion

NDI-based polyurethanes are a premium class of elastomers defined by a direct and powerful structure-property relationship. The inherent rigidity and symmetry of the 1,5-naphthalene diisocyanate monomer drive a highly organized microphase separation, creating materials with unparalleled mechanical strength, dynamic performance, and thermal stability. The synthesis, while requiring careful control, follows a logical two-step prepolymer process that allows for precise tuning of the final properties. For researchers and drug development professionals, the robustness of NDI-based PUs opens the door to creating durable, long-lasting biomedical devices. A thorough understanding of their synthesis and degradation behavior is the critical first step in harnessing their full potential to meet the demanding challenges of the biomedical field.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. bqnmt.com [bqnmt.com]

- 4. nbinno.com [nbinno.com]

- 5. lume.ufrgs.br [lume.ufrgs.br]

- 6. aidic.it [aidic.it]

- 7. mdpi.com [mdpi.com]

- 8. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 9. WO2021007467A1 - Process for producing ndi prepolymers - Google Patents [patents.google.com]

- 10. CN106632980A - Stable NDI (naphthalene diisocyanate) prepolymer as well as preparation method and application thereof - Google Patents [patents.google.com]

- 11. bqnmt.com [bqnmt.com]

- 12. Biomimetic Polyurethanes in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The state-of-art polyurethane nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nmb-journal.com [nmb-journal.com]

- 16. Polyurethane-based scaffolds for myocardial tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Recent Developments in Polyurethane-Based Materials for Bone Tissue Engineering [mdpi.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. In vitro and in vivo degradation correlations for polyurethane foams with tunable degradation rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Oxidative mechanisms of poly(carbonate urethane) and poly(ether urethane) biodegradation: in vivo and in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Architectural Advantage of 1,5-NDI

An In-Depth Technical Guide to 1,5-Naphthalenediisocyanate (NDI): Core Physical and Chemical Properties

1,5-Naphthalenediisocyanate (NDI), identified by its CAS number 3173-72-6, is a high-performance aromatic diisocyanate that serves as a critical building block in the synthesis of advanced polyurethane materials.[1][2][3] Unlike the more common and flexible diisocyanates such as Methylene Diphenyl Diisocyanate (MDI) and Toluene Diisocyanate (TDI), NDI's defining characteristic is its rigid and highly symmetrical molecular structure, derived from the naphthalene backbone.[4][5] This inherent rigidity is not merely a structural footnote; it is the primary determinant of the exceptional properties it imparts to polyurethane elastomers.

The molecular architecture of NDI, with two isocyanate groups positioned symmetrically on the naphthalene ring, allows for the creation of highly ordered polymer chains.[6] This structural regularity fundamentally enhances the phase separation between the hard and soft segments within the polyurethane matrix, leading to materials with superior mechanical strength, dynamic performance, and thermal stability.[4][6] This guide offers a detailed exploration of the core physical and chemical properties of 1,5-NDI, providing researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this unique monomer in demanding applications.

Core Physical Properties of 1,5-NDI

The physical characteristics of 1,5-NDI are fundamental to its storage, handling, and processing. At ambient conditions, it is a stable, crystalline solid, which distinguishes it from many other liquid isocyanates and influences its application primarily in casting processes for high-quality elastomers.[7] The high melting point necessitates specific processing temperatures to ensure a homogenous reaction melt during polymerization.

| Property | Value | Source(s) |

| Appearance | White to light-yellow flaky crystalline solid. | [8][9][10][11][12] |

| Molecular Formula | C₁₂H₆N₂O₂ | [8][9][11] |

| Molecular Weight | 210.19 g/mol | [9][11][13] |

| Melting Point | 126-130 °C (259-266 °F) | [8][9][11][12][14] |

| Boiling Point | 244 °C at 100 mmHg (13.3 kPa) | [8][9] |

| Density / Specific Gravity | 1.42 - 1.45 g/cm³ at 20 °C | [8][11][14] |

| Vapor Pressure | 0.003 mmHg at 25 °C (77 °F) | [10][11][15] |

| Flash Point | ~155 °C (~311 °F) | [10][13][15] |

| Solubility | Soluble in water (reacts), miscible with acetone, benzene, chloroform, DMSO, and ether. | [8][9] |

Note on Solubility: While OSHA and other sources state NDI is "soluble in water," this is more accurately described as a reaction.[8][9] The isocyanate groups readily react with water, leading to the formation of insoluble urea derivatives.[5][9] True solubility without reaction is observed in various anhydrous organic solvents.

Chemical Structure and Spectroscopic Profile

The unique properties of NDI originate from its molecular structure. The fusion of two aromatic rings creates a stiff naphthalene core, and the two highly reactive isocyanate groups are positioned at the 1 and 5 positions.

Caption: Chemical structure of 1,5-Naphthalenediisocyanate (NDI).

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the verification and characterization of 1,5-NDI.[16][17]

-

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for identifying the key functional group in NDI. The isocyanate group (-N=C=O) exhibits a very strong and characteristic absorption band due to the asymmetric stretching vibration, typically appearing in the region of 2250-2280 cm⁻¹. The presence of this intense peak is a definitive indicator of the isocyanate functionality. Aromatic C-H and C=C stretching vibrations from the naphthalene ring would also be observed.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the six protons on the naphthalene ring. The specific splitting pattern is dictated by the coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. A key signal would be the one corresponding to the highly deshielded carbon atom of the isocyanate group, typically appearing around 120-130 ppm. The aromatic carbons would produce a set of signals in the 110-150 ppm range.[19]

-

-

UV-Visible (UV-Vis) Spectroscopy: The naphthalene ring system is a strong chromophore. NDI exhibits characteristic UV absorption bands due to π-π* electronic transitions within the aromatic system.[20] In a solvent like chloroform, typical absorption bands are observed around 340-380 nm.[20]

Chemical Properties and Reactivity

The chemistry of 1,5-NDI is dominated by the high electrophilicity of the carbon atoms in the two isocyanate (-N=C=O) groups. These carbons are highly susceptible to nucleophilic attack, a reactivity that is the foundation of polyurethane chemistry.[9][15]

Core Reactivity: Nucleophilic Addition

Isocyanates react exothermically with a wide range of nucleophiles, particularly compounds containing active hydrogen atoms.[9][15] This includes alcohols, amines, and water. The general reaction mechanism involves the attack of the nucleophile on the isocyanate carbon, leading to the formation of an addition product.

-

Reaction with Alcohols (Urethane Formation): This is the cornerstone reaction for producing polyurethanes. NDI reacts with polyols (polymers with multiple hydroxyl groups) to form the characteristic urethane linkages. The rigidity of NDI contributes to the superior properties of the resulting polyurethane elastomer.[21]

-

Reaction with Water (Urea Formation): The reaction with water is often a critical consideration, as it can be an undesirable side reaction during polyurethane synthesis or a deliberate reaction for creating foams. The isocyanate first reacts with water to form an unstable carbamic acid, which quickly decomposes to yield a primary amine and carbon dioxide gas.[9] The newly formed amine is highly reactive and immediately attacks another isocyanate group, forming a stable and rigid urea linkage.[9]

-

Reaction with Amines (Urea Formation): NDI reacts very rapidly with primary and secondary amines to form substituted ureas. This reaction is significantly faster than the reaction with alcohols.

Caption: Core reactions of the NDI isocyanate group with nucleophiles.

Polymerization and Material Properties

The difunctional nature of 1,5-NDI, possessing two isocyanate groups, enables it to act as a monomer in step-growth polymerization. When reacted with difunctional or polyfunctional polyols, it forms high molecular weight polyurethane elastomers.[6][14] The resulting NDI-based polyurethanes are renowned for:

-

Excellent Dynamic Performance: Low internal heat generation during flexing and high resilience.[4][14]

-

Superior Mechanical Properties: Extremely high wear and abrasion resistance, high tear resistance, and high hardness.[6][14][21]

-

High Thermal Stability: The rigidity of the naphthalene ring enhances the thermal performance, making them suitable for high-temperature applications.[4][5]

Experimental Methodologies

The following protocols describe standard, conceptual methodologies for characterizing 1,5-NDI.

Protocol 1: Determination of Melting Point

Causality: The melting point is a critical indicator of purity. A sharp melting range close to the literature value suggests high purity, while a broad or depressed range indicates the presence of impurities.

-

Sample Preparation: A small amount of finely powdered, dry 1,5-NDI is packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

Safety: Perform in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: General Procedure for Spectroscopic Characterization

Causality: Proper sample preparation is essential for obtaining high-quality, reproducible spectroscopic data for structural confirmation.

-

FT-IR Analysis (Solid Phase):

-

A small amount of 1,5-NDI (1-2 mg) is ground with dry potassium bromide (KBr, ~100 mg) using an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of the FT-IR spectrometer and the spectrum is recorded. The characteristic isocyanate peak at ~2270 cm⁻¹ is the primary diagnostic feature.

-

-